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molecular formula C12H24O6 B1620139 Poly(1 6-hexamethylene adipate) averag& CAS No. 25212-06-0

Poly(1 6-hexamethylene adipate) averag&

Cat. No. B1620139
M. Wt: 264.31 g/mol
InChI Key: WPEOOEIAIFABQP-UHFFFAOYSA-N
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Patent
US06037504

Procedure details

A solution of 730.7 g (5 moles) adipic acid in 620 g (5.25 moles) 1,6-hexanediol was introduced at 100° C. into a reaction apparatus made of acid-resistant material with a volume of 5 liters, which was fitted with a high-speed stirrer system of the usual type (turbine agitator; speed of rotation 800 to 1200 rpm) and a distillation column (10 theoretical plates). The mixture was rapidly heated, with stirring, to a reaction temperature of 140 to 170° C. and the water of reaction formed was distilled off at normal pressure. The remainder of the water of reaction was finally removed after a residence time of 1.5 hours at a pressure of 400 mbar and at a reaction temperature of 170 to 190° C. The desired degree of esterification was achieved after a further residence time of 2.0 hours (3.5 hours in total). The oligomeric 1,6-hexanediol adipate (1265 g) which was obtained had an average degree of oligoesterification (=number of molecules of adipic acid in the oligoester) of n=4 (as measured by gel permeation chromatography) and an acid number of 50 mg KOH/g reaction mixture.
Quantity
730.7 g
Type
reactant
Reaction Step One
Quantity
620 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]([OH:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][OH:17]>>[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]([OH:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][OH:17] |f:2.3|

Inputs

Step One
Name
Quantity
730.7 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
620 g
Type
reactant
Smiles
C(CCCCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 (± 15) °C
Stirring
Type
CUSTOM
Details
with stirring, to a reaction temperature of 140 to 170° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a high-speed stirrer system of the usual type (turbine agitator; speed of rotation 800 to 1200 rpm)
DISTILLATION
Type
DISTILLATION
Details
a distillation column (10 theoretical plates)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was rapidly heated
CUSTOM
Type
CUSTOM
Details
the water of reaction
CUSTOM
Type
CUSTOM
Details
formed
DISTILLATION
Type
DISTILLATION
Details
was distilled off at normal pressure
CUSTOM
Type
CUSTOM
Details
The remainder of the water of reaction
CUSTOM
Type
CUSTOM
Details
was finally removed after a residence time of 1.5 hours at a pressure of 400 mbar
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 170 to 190° C
CUSTOM
Type
CUSTOM
Details
after a further residence time of 2.0 hours (3.5 hours in total)
Duration
3.5 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O.C(CCCCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 1265 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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